molecular formula C10H10N2O4 B1626737 2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 85160-83-4

2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B1626737
CAS RN: 85160-83-4
M. Wt: 222.2 g/mol
InChI Key: KGWYDVZSGRHPFK-UHFFFAOYSA-N
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Patent
US09409874B2

Procedure details

To a solution of 2-amino-5-nitrophenol (200 g) in dimethylsulfoxide (1000 mL) was added anhydrous potassium carbonate (269 g) under stirring at 30° C. or lower, then to the mixture was added ethyl 2-bromo-2-methylpropionate (278.4 g) at 30° C. or lower, and the mixture was stirred at 26° C. for 24 hours. To the reaction mixture was added water (2000 mL) at 40° C. or lower, and then stirred at room temperature for 3 hours. The reaction product was collected by filtration, and successively washed with dimethylsulfoxide/water (2:1, 800 mL) and water (3200 mL) to obtain the title compound (348.6 g) as a yellow solid (wet material) (yield: 121%, purity: 96%).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
269 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
278.4 g
Type
reactant
Reaction Step Two
Name
Quantity
2000 mL
Type
reactant
Reaction Step Three
Yield
121%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[OH:11].C(=O)([O-])[O-].[K+].[K+].Br[C:19]([CH3:26])([CH3:25])[C:20](OCC)=[O:21].O>CS(C)=O>[CH3:25][C:19]1([CH3:26])[C:20](=[O:21])[NH:1][C:2]2[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=2[O:11]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)[N+](=O)[O-])O
Name
Quantity
269 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1000 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
278.4 g
Type
reactant
Smiles
BrC(C(=O)OCC)(C)C
Step Three
Name
Quantity
2000 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
under stirring at 30° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
lower, and the mixture was stirred at 26° C. for 24 hours
Duration
24 h
STIRRING
Type
STIRRING
Details
lower, and then stirred at room temperature for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The reaction product was collected by filtration
WASH
Type
WASH
Details
successively washed with dimethylsulfoxide/water (2:1, 800 mL) and water (3200 mL)

Outcomes

Product
Name
Type
product
Smiles
CC1(OC2=C(NC1=O)C=CC(=C2)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 348.6 g
YIELD: PERCENTYIELD 121%
YIELD: CALCULATEDPERCENTYIELD 120.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.